molecular formula C8H7BrN2 B1381159 3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1679330-47-2

3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1381159
CAS No.: 1679330-47-2
M. Wt: 211.06 g/mol
InChI Key: UZGFJPJPIBJPCY-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 5-methyl-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of compounds derived from 3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine often involves the inhibition of specific enzymes or receptors. For instance, derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit the receptor’s kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a bromine atom and a methyl group on the pyrrolo[2,3-c]pyridine scaffold allows for diverse chemical modifications and the potential to develop a wide range of derivatives with varying biological activities.

Properties

IUPAC Name

3-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6-7(9)3-11-8(6)4-10-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGFJPJPIBJPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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